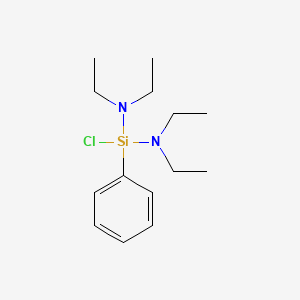
1-Chloro-N,N,N',N'-tetraethyl-1-phenylsilanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-N,N,N’,N’-tetraethyl-1-phenylsilanediamine is a chemical compound characterized by its unique structure, which includes a silicon atom bonded to a phenyl group, a chlorine atom, and two N,N,N’,N’-tetraethyl groups
Vorbereitungsmethoden
The synthesis of 1-Chloro-N,N,N’,N’-tetraethyl-1-phenylsilanediamine typically involves the reaction of phenylsilane with chloroamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of specialized reactors to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-Chloro-N,N,N’,N’-tetraethyl-1-phenylsilanediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form silanol derivatives or reduction to form silane derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Chloro-N,N,N’,N’-tetraethyl-1-phenylsilanediamine has several scientific research applications:
Organic Synthesis: It is used as a precursor in the synthesis of various organosilicon compounds.
Materials Science: The compound is used in the development of silicon-based materials with unique properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Wirkmechanismus
The mechanism of action of 1-Chloro-N,N,N’,N’-tetraethyl-1-phenylsilanediamine involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-N,N,N’,N’-tetraethyl-1-phenylsilanediamine can be compared with similar compounds such as:
1-Chloro-N,N,N’,N’-tetramethyl-1-phenylsilanediamine: This compound has methyl groups instead of ethyl groups, leading to different reactivity and properties.
1-Chloro-N,N,N’,N’-tetrafluoro-1,2-ethanediamine: This compound contains fluorine atoms, which significantly alter its chemical behavior.
The uniqueness of 1-Chloro-N,N,N’,N’-tetraethyl-1-phenylsilanediamine lies in its specific combination of ethyl groups and phenylsilane structure, which imparts distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
87651-58-9 |
|---|---|
Molekularformel |
C14H25ClN2Si |
Molekulargewicht |
284.90 g/mol |
IUPAC-Name |
N-[chloro-(diethylamino)-phenylsilyl]-N-ethylethanamine |
InChI |
InChI=1S/C14H25ClN2Si/c1-5-16(6-2)18(15,17(7-3)8-4)14-12-10-9-11-13-14/h9-13H,5-8H2,1-4H3 |
InChI-Schlüssel |
MBFUEWLAJLVPKT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)[Si](C1=CC=CC=C1)(N(CC)CC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



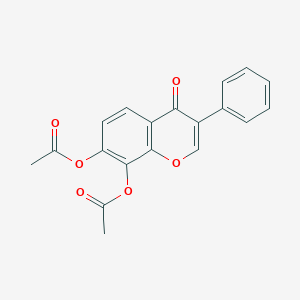
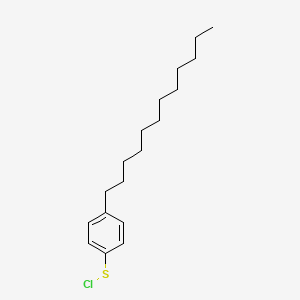
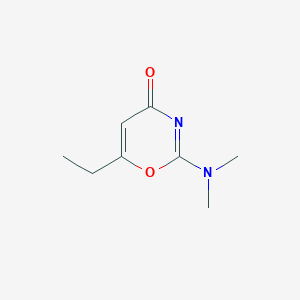
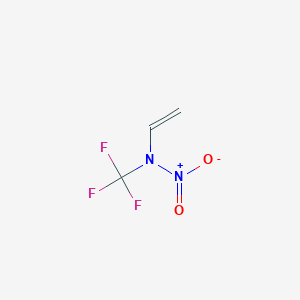

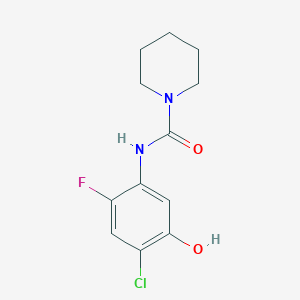

![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
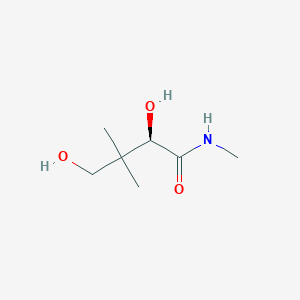
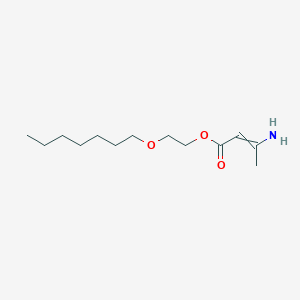
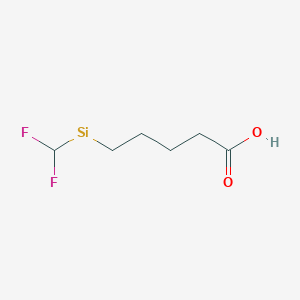
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)
